3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
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Overview
Description
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromopyridine moiety linked to a pyrrolidine ring via an ether linkage, and a tert-butyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-hydroxypyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyridin-2-ol.
Etherification: The brominated pyridine is then reacted with 3-hydroxypyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to form 3-((5-bromopyridin-2-yl)oxy)pyrrolidine.
Amidation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted pyrrolidine carboxamides.
Oxidation: N-oxides of the pyrrolidine carboxamide.
Reduction: De-brominated pyrrolidine carboxamide.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to target proteins, while the pyrrolidine ring and tert-butyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
- 3-((5-fluoropyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
- 3-((5-methylpyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the tert-butyl group provides steric hindrance, potentially improving the compound’s stability and selectivity.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-tert-butylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)17-13(19)18-7-6-11(9-18)20-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBWOLRSQZBFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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